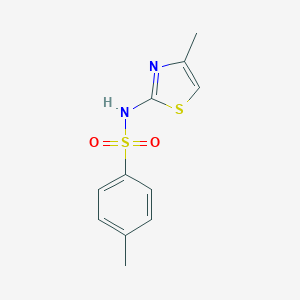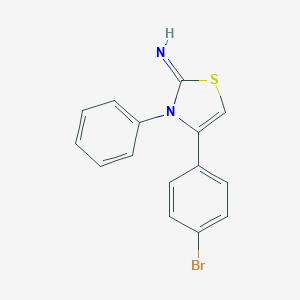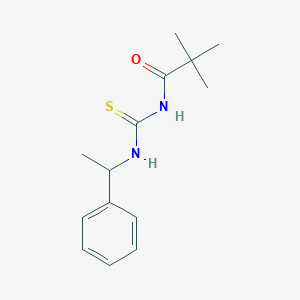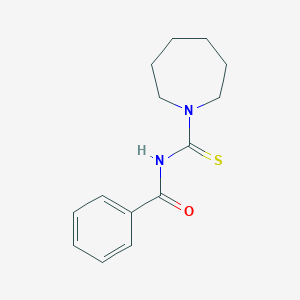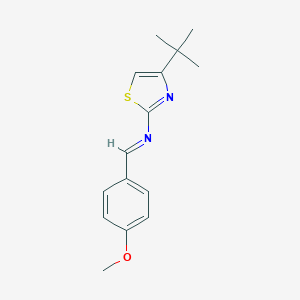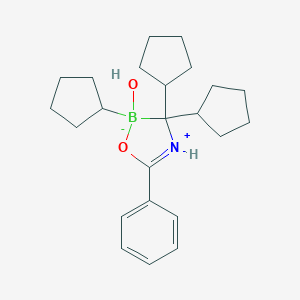
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium is a complex organic compound with the molecular formula C23H34BNO2 and a molecular weight of 367.3 g/mol This compound is characterized by its unique structure, which includes tricyclopentyl, hydroxy, phenyl, oxa, azonia, and boranuidacyclopentene groups
Preparation Methods
The synthesis of 4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium involves multiple steps, typically starting with the preparation of the tricyclopentyl and phenyl precursors. These precursors undergo a series of reactions, including cyclization, hydroxylation, and boronation, under controlled conditions to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the compound, often using reagents like hydrogen or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in chemical reactions or its potential therapeutic effects.
Comparison with Similar Compounds
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium can be compared with other similar compounds, such as:
2,3,3-Tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-3-ene: Similar structure but with a different position of the double bond.
2,3,3-Tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-5-ene: Another isomer with a different position of the double bond.
2,3,3-Tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-6-ene: Yet another isomer with a different position of the double bond.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which may offer distinct advantages in various applications.
Properties
Molecular Formula |
C23H34BNO2 |
|---|---|
Molecular Weight |
367.3g/mol |
IUPAC Name |
2,3,3-tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-4-ene |
InChI |
InChI=1S/C23H33BNO2/c26-24(21-16-8-9-17-21)23(19-12-4-5-13-19,20-14-6-7-15-20)25-22(27-24)18-10-2-1-3-11-18/h1-3,10-11,19-21,26H,4-9,12-17H2/q-1/p+1 |
InChI Key |
JLSHGKVYETYXDQ-UHFFFAOYSA-O |
SMILES |
[B-]1(C([NH+]=C(O1)C2=CC=CC=C2)(C3CCCC3)C4CCCC4)(C5CCCC5)O |
Canonical SMILES |
[B-]1(C([NH+]=C(O1)C2=CC=CC=C2)(C3CCCC3)C4CCCC4)(C5CCCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


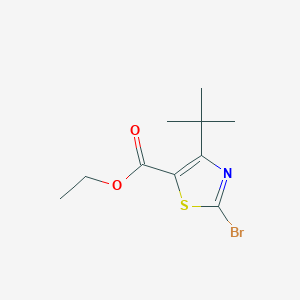
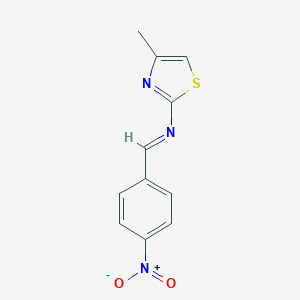
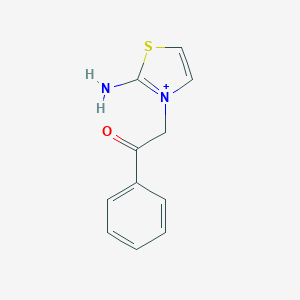
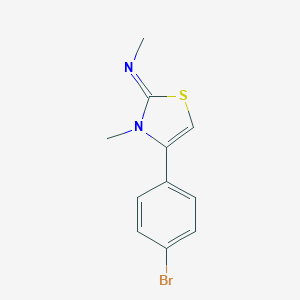
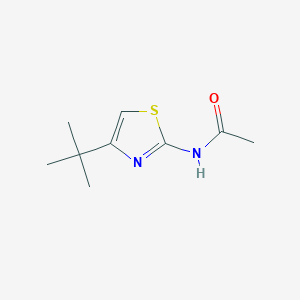
![5-Bromo-6-{4-nitrophenyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B372304.png)
